

# The Discovery and Development of the SpiroPAP Ligand Family: A Technical Guide

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## Compound of Interest

Compound Name: (R)-DTB-SpiroPAP

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The SpiroPAP ligand family, a class of chiral spiro pyridine-aminophosphine ligands, has emerged as a cornerstone in modern asymmetric catalysis. In complex with iridium, these ligands facilitate highly efficient and enantioselective hydrogenation of ketones and ketoesters, proving instrumental in the industrial synthesis of several key pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of the SpiroPAP ligand family, with a focus on its role in drug development.

## Discovery and Development

The development of the SpiroPAP ligand family was driven by the need for highly active and selective catalysts for asymmetric hydrogenation. Building upon the success of bidentate phosphine ligands, researchers introduced a spirocyclic backbone to create a rigid and well-defined chiral environment around the metal center. The key innovation of the SpiroPAP ligands is the incorporation of a pyridine moiety, creating a tridentate P,N,N-ligand. This tridentate coordination enhances the stability and efficiency of the iridium catalyst, leading to exceptional turnover numbers (TONs) and enantioselectivities.<sup>[1]</sup>

## Mechanism of Asymmetric Hydrogenation

The iridium-SpiroPAP complex catalyzes the asymmetric hydrogenation of prochiral ketones and ketoesters to their corresponding chiral alcohols. The generally accepted mechanism involves the following key steps:

- **Catalyst Activation:** The pre-catalyst, typically  $[\text{Ir}(\text{COD})\text{Cl}]_2$ , reacts with the SpiroPAP ligand in the presence of hydrogen to form the active iridium dihydride species.
- **Substrate Coordination:** The ketone or ketoester substrate coordinates to the iridium center.
- **Hydrogen Transfer:** The two hydride ligands on the iridium are transferred to the carbonyl carbon of the substrate. The chiral environment created by the SpiroPAP ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol in excess.
- **Product Release and Catalyst Regeneration:** The chiral alcohol product dissociates from the iridium center, and the catalyst is regenerated to enter the next catalytic cycle.

## Quantitative Data

The performance of various SpiroPAP ligands in asymmetric hydrogenation and the biological activity of the resulting pharmaceutical products are summarized in the following tables.

### Table 1: Performance of Ir-SpiroPAP Catalysts in Asymmetric Hydrogenation

Substrate	Product	Catalyst Loading (S/C ratio)	Reaction Conditions	Yield (%)	Enantiomeric Excess (ee, %)	Reference
Acetophenone	1-Phenylethanol	1:1,000,000	H <sub>2</sub> (pressure not specified), EtOH, rt	High	>99	[1]
Ethyl 3-oxo-3-phenylpropionate	Ethyl 3-hydroxy-3-phenylpropionate	1:100,000	50 atm H <sub>2</sub> , rt, 19 h	98	98	[1]
Intermediate for Montelukast	Chiral alcohol intermediate	1:30,000	20 atm H <sub>2</sub> , 30 °C	Not specified	99.5	[2][3]
3-Hydroxyacetophenone	(R)-3-(1-Hydroxyethyl)phenol (Intermediate for Rivastigmine)	1:100,000	Not specified	91	96	[1]
4-(4-chlorophenyl)-2-hydroxy-4-keto-butyric-2-en-acid ethyl ester	(2R,4R)-4-(4-chlorophenyl)-butane-1,2,4-triol	1:1000	70 bar H <sub>2</sub> , DBU, 30°C, EtOH	71 (after crystallization)	>99.9	[4]

**Table 2: Biological Activity of Pharmaceuticals  
Synthesized Using SpiroPAP-Catalyzed Reactions**

Drug	Target	Assay	Value	Unit	Reference
Crizotinib	ALK	IC <sub>50</sub>	5-25	nmol/L	<a href="#">[5]</a>
Crizotinib	ALK (H3122 cell line)	IC <sub>50</sub>	0.096	μM	<a href="#">[6]</a>
Crizotinib	c-Met	IC <sub>50</sub>	5-25	nmol/L	<a href="#">[5]</a>
Rivastigmine	Acetylcholine sterase (AChE)	IC <sub>50</sub>	4.15	μM	<a href="#">[7]</a>
Rivastigmine	Butyrylcholin esterase (BuChE)	IC <sub>50</sub>	0.037	μM	<a href="#">[7]</a>
Rivastigmine	Acetylcholine sterase (AChE) (human brain cortex)	IC <sub>50</sub>	5100 ± 100	nM	<a href="#">[8]</a>
Rivastigmine	Butyrylcholin esterase (BuChE) (human serum)	IC <sub>50</sub>	14000 ± 300	nM	<a href="#">[8]</a>
Montelukast	Cysteiny leukotriene 1 (CysLT1) receptor	IC <sub>50</sub>	4.9	nM	<a href="#">[9]</a>
Montelukast	Cysteiny leukotriene 1 (CysLT1) receptor	IC <sub>50</sub>	0.5 - 2.3	μM	<a href="#">[10]</a>

## Experimental Protocols

### General Procedure for the Preparation of the Ir-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium-SpiroPAP catalyst.

- Materials:
  - $[\text{Ir}(\text{COD})\text{Cl}]_2$  (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
  - SpiroPAP ligand
  - Anhydrous ethanol (EtOH)
  - Schlenk tube
  - Magnetic stirrer
  - Hydrogen ( $\text{H}_2$ ) gas supply
- Procedure:
  1. To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add  $[\text{Ir}(\text{COD})\text{Cl}]_2$  and a slight molar excess of the SpiroPAP ligand.
  2. Evacuate the Schlenk tube and backfill with hydrogen gas. Repeat this process three times.
  3. Add anhydrous ethanol to the Schlenk tube.
  4. Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours, indicated by a color change from orange to light yellow.
  5. The resulting solution containing the active catalyst can be used directly for the asymmetric hydrogenation reaction.

## General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol provides a general method for the asymmetric hydrogenation of a prochiral ketone using the pre-formed Ir-SpiroPAP catalyst.

- Materials:
  - Ketone substrate
  - Solution of the Ir-SpiroPAP catalyst in anhydrous ethanol
  - Anhydrous ethanol
  - Base (e.g., potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
  - High-pressure autoclave equipped with a magnetic stirrer
  - Hydrogen (H<sub>2</sub>) gas supply
- Procedure:
  1. In a glovebox or under an inert atmosphere, add the ketone substrate, anhydrous ethanol, and the base to the autoclave.
  2. Add the required amount of the Ir-SpiroPAP catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio.
  3. Seal the autoclave and purge with hydrogen gas several times.
  4. Pressurize the autoclave with hydrogen gas to the desired pressure.
  5. Stir the reaction mixture at the specified temperature for the required duration.
  6. After the reaction is complete, carefully release the hydrogen pressure.
  7. The reaction mixture can then be worked up to isolate the chiral alcohol product. The product is typically purified by column chromatography.

8. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

## Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for inhibitors of acetylcholinesterase, the target of rivastigmine.

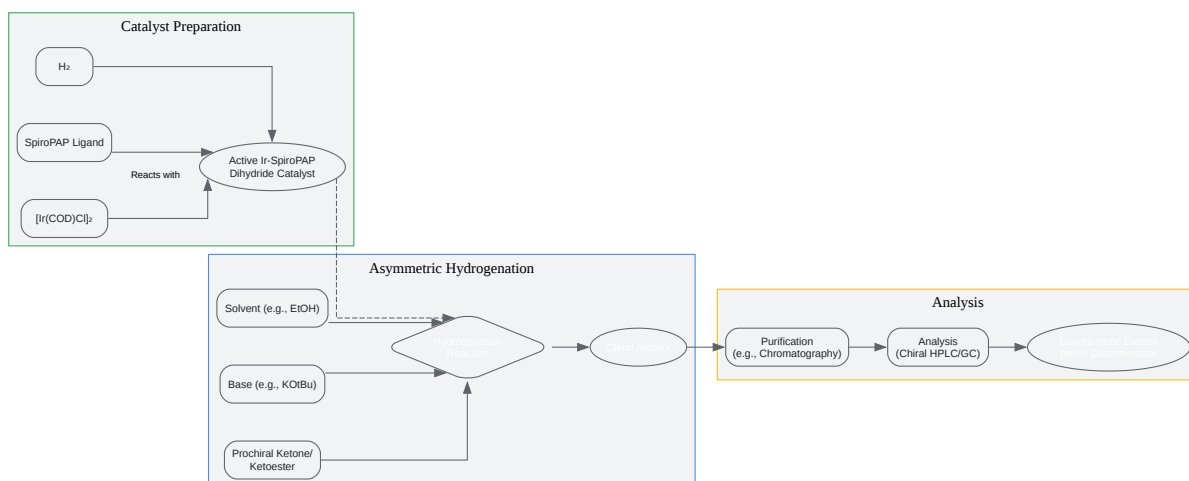
- Materials:
  - Acetylcholinesterase (AChE) enzyme
  - Acetylthiocholine iodide (ATCI) - substrate
  - 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
  - Phosphate buffer (pH 8.0)
  - Test compound (e.g., Rivastigmine)
  - 96-well microplate
  - Microplate reader
- Procedure:
  1. Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.
  2. In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
  3. Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
  4. Initiate the reaction by adding the ATCI substrate solution to each well.

5. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
6. Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
7. The rate of the reaction is proportional to the AChE activity.
8. Calculate the percentage of inhibition for each concentration of the test compound and determine the  $IC_{50}$  value.

## Signaling Pathways and Experimental Workflows

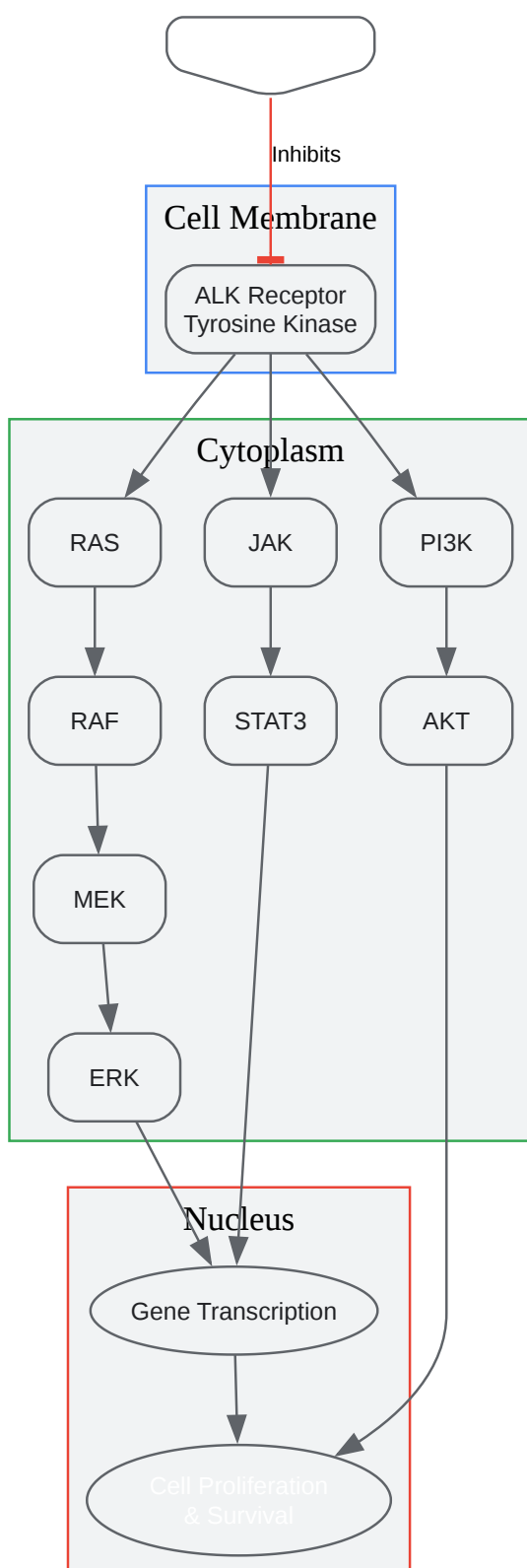
The following diagrams illustrate the key signaling pathways modulated by pharmaceuticals synthesized using SpiroPAP-catalyzed reactions and a typical experimental workflow.





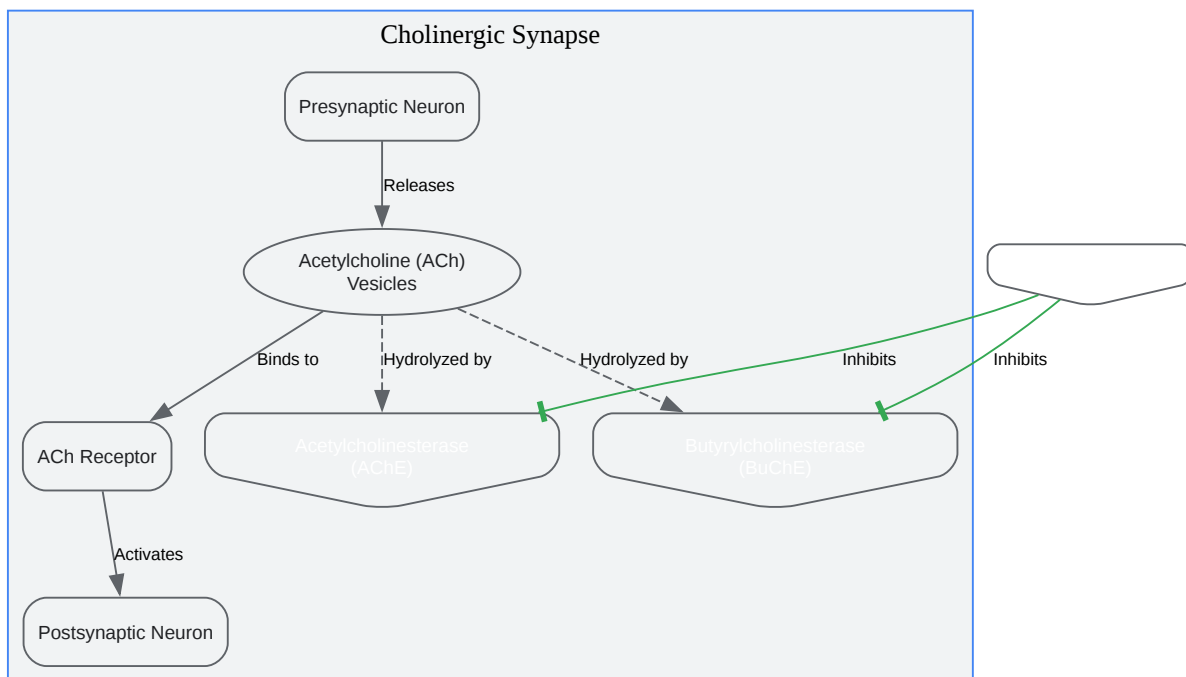
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A typical experimental workflow for SpiroPAP-catalyzed asymmetric hydrogenation.



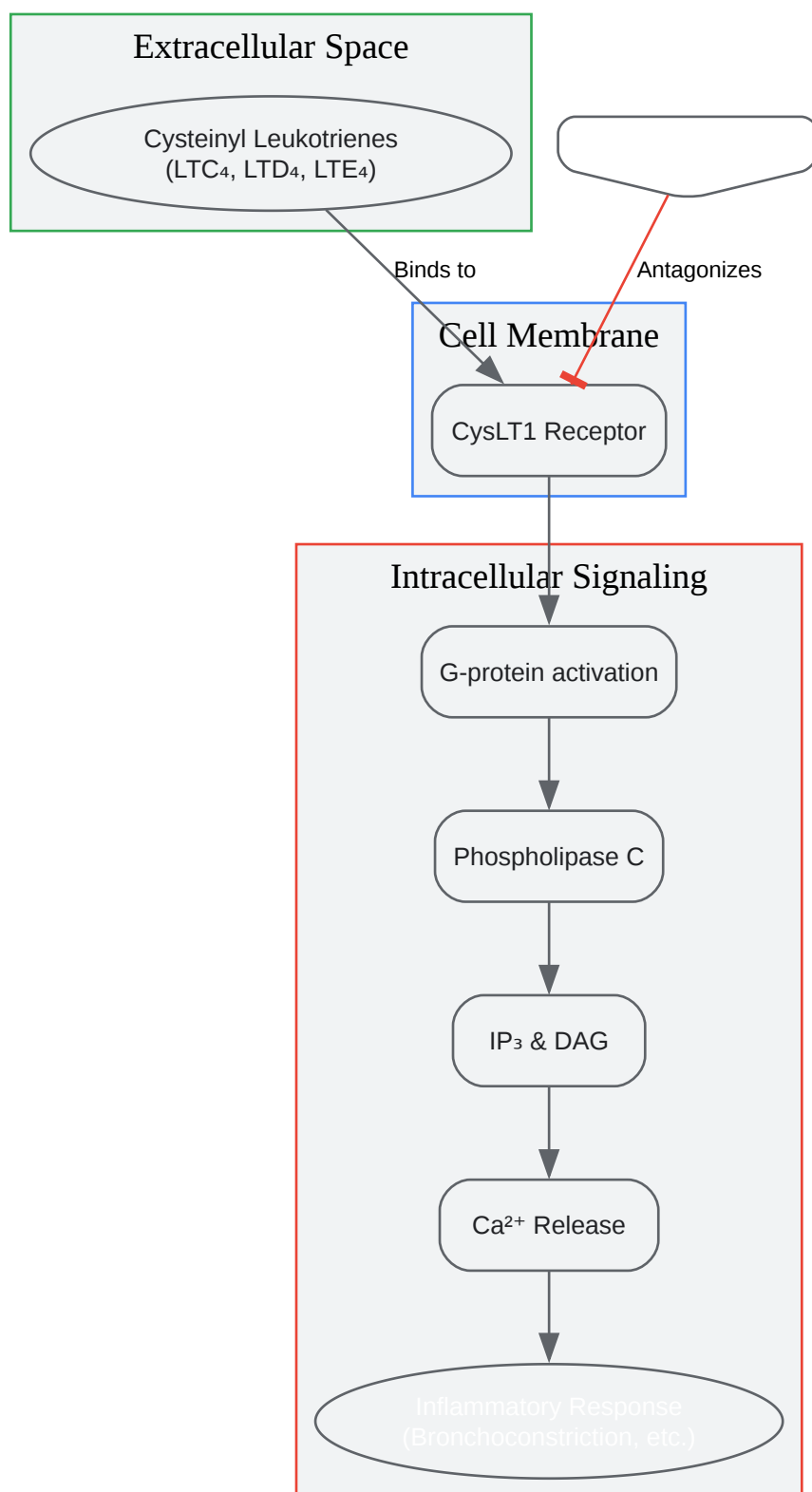
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The ALK signaling pathway and the inhibitory action of Crizotinib.



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The cholinergic synapse and the dual inhibitory action of Rivastigmine.



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The leukotriene signaling pathway and the antagonistic action of Montelukast.

## Conclusion

The SpiroPAP ligand family represents a significant advancement in the field of asymmetric catalysis. The unique structural features of these ligands, particularly their rigid spirocyclic backbone and tridentate coordination, impart exceptional activity and selectivity to their iridium complexes. This has enabled the development of highly efficient and scalable synthetic routes to a range of chiral pharmaceuticals, including Crizotinib, Rivastigmine, and Montelukast. The ability to produce single enantiomers of these drugs with high purity is critical to their therapeutic efficacy and safety. As our understanding of catalytic mechanisms and biological pathways deepens, the SpiroPAP ligand family and its derivatives will undoubtedly continue to play a vital role in the discovery and development of new medicines.

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